2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
Overview
Description
2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is an organic compound belonging to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This specific compound is characterized by the presence of a bromophenyl group at the second position and diphenyl groups at the fourth and sixth positions of the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoaniline with benzaldehyde derivatives in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the triazine ring or the bromophenyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to the formation of different triazine derivatives with modified properties.
Scientific Research Applications
2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,6-diphenyl-1,3,5-triazine: Lacks the bromine atom, leading to different reactivity and properties.
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine: The bromine atom is positioned differently, affecting its chemical behavior.
2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine:
Uniqueness
2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is unique due to the presence of the bromophenyl group, which imparts distinct reactivity and properties compared to other triazine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(2-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3/c22-18-14-8-7-13-17(18)21-24-19(15-9-3-1-4-10-15)23-20(25-21)16-11-5-2-6-12-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTJGWCHJCZPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3Br)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77989-15-2 | |
Record name | 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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